
4-Chloro-N-(3-phenylallylidene)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(3-phenylallylidene)aniline is a Schiff base compound derived from the condensation reaction between 4-chloroaniline and cinnamaldehyde. Schiff bases are known for their wide range of applications in various fields due to their unique structural properties and reactivity. This compound, in particular, has garnered interest for its potential antimicrobial properties and its role in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-phenylallylidene)aniline typically involves the following steps:
Condensation Reaction: The primary method for synthesizing this compound is through a condensation reaction between 4-chloroaniline and cinnamaldehyde.
Reaction Conditions: The reaction mixture is heated to around 338 K (65°C) for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.
化学反应分析
Types of Reactions
4-Chloro-N-(3-phenylallylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce the original amine and aldehyde. Substitution reactions will result in various substituted derivatives .
科学研究应用
4-Chloro-N-(3-phenylallylidene)aniline has several scientific research applications:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Catalysis: It can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-Chloro-N-(3-phenylallylidene)aniline, particularly its antimicrobial activity, involves the interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. Molecular docking studies have shown that the compound can bind to specific proteins in microbial cells, inhibiting their function and leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
4-Chloro-N-(3-phenylallylidene)aniline derivatives: Various derivatives with different substituents on the phenyl ring have been synthesized and studied for their antimicrobial properties.
Other Schiff Bases: Compounds such as salicylidenebenzylamine and 2-hydroxy-1-naphthylidenebenzylamine share similar structural features and applications.
Uniqueness
This compound stands out due to its specific structural features, such as the presence of a chloro group and a phenylallylidene moiety.
属性
CAS 编号 |
52944-36-2 |
|---|---|
分子式 |
C15H12ClN |
分子量 |
241.71 g/mol |
IUPAC 名称 |
(E)-N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C15H12ClN/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-12H/b7-4+,17-12? |
InChI 键 |
ZXZVTWCIZIOXIQ-RCYQAAHFSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C=NC2=CC=C(C=C2)Cl |
规范 SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


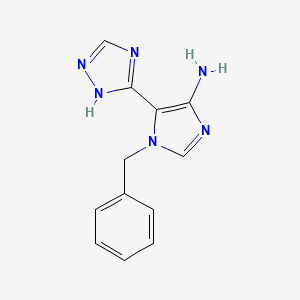

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)
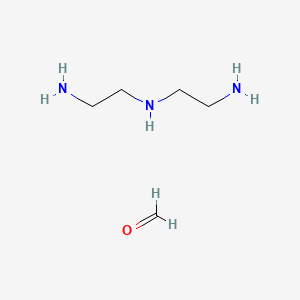

![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
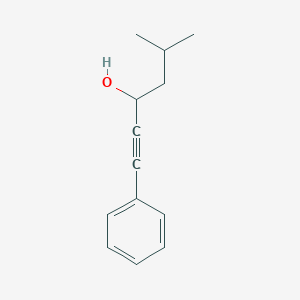
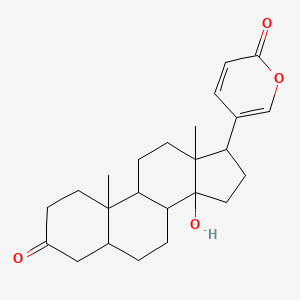

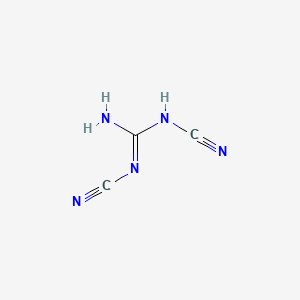
![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)
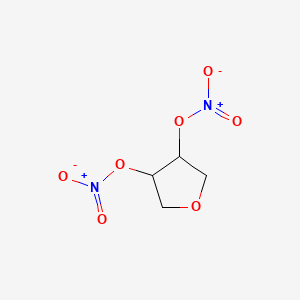

![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
